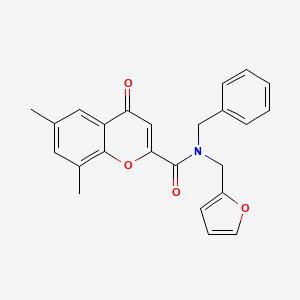

N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chromene-derived carboxamide featuring a 4-oxo-4H-chromene core substituted with methyl groups at positions 6 and 7. The molecule contains two distinct N-substituents: a benzyl group and a furan-2-ylmethyl group.

The compound’s synthesis likely involves the condensation of a chromene-2-carboxylic acid derivative with benzylamine and furfurylamine, followed by functionalization of the chromene core. Structural determination of such compounds is often performed using X-ray crystallography, with software like SHELX playing a critical role in refining crystal structures .

Properties

Molecular Formula |

C24H21NO4 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C24H21NO4/c1-16-11-17(2)23-20(12-16)21(26)13-22(29-23)24(27)25(15-19-9-6-10-28-19)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3 |

InChI Key |

JNAZISWWCAMXSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CO4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of N-benzyl-1-(furan-2-yl)methanamine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is typically performed at room temperature and yields the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the chromene moiety can be reduced to form the corresponding alcohol.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the chromene moiety.

Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Compound A : N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

- Key Differences :

- The furan-2-ylmethyl group in the target compound is replaced by a 4-methoxyphenyl group.

- The methoxy group is electron-donating via resonance, while the furan ring exhibits ambivalent electronic effects (moderate electron-withdrawing due to oxygen’s electronegativity but conjugated π-system).

| Property | Target Compound | Compound A |

|---|---|---|

| Solubility | Lower polarity (furan moiety) | Higher polarity (methoxy) |

| Melting Point | Not reported | Likely higher due to H-bonding |

| Reactivity | Furan may undergo electrophilic substitution | Methoxy enhances stability |

Compound B : 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Key Differences :

- Chlorophenyl substituents introduce strong electron-withdrawing effects.

- The tetrahydrochromene scaffold in Compound B reduces aromaticity compared to the fully conjugated chromene in the target compound.

| Property | Target Compound | Compound B |

|---|---|---|

| Aromatic Stability | High (planar chromene core) | Reduced (tetrahydro scaffold) |

| Bioactivity Potential | Unreported | Likely enhanced (chlorine atoms) |

Conformational and Hydrogen-Bonding Behavior

The target compound’s conformational flexibility is influenced by steric interactions between the benzyl and furan-2-ylmethyl groups. A related acetamide analog, N-benzyl-N-(furan-2-ylmethyl)acetamide , was studied via NMR and DFT, revealing hindered rotation about the amide bond due to steric crowding . This suggests similar restricted dynamics in the target carboxamide.

Hydrogen-bonding patterns in crystals are critical for stability. The carboxamide group (-CONH-) can act as both donor and acceptor, forming robust intermolecular networks. In contrast, methoxy-substituted analogs (e.g., Compound A) may prioritize C–H···O interactions over N–H···O bonds .

Research Findings and Implications

Bioactivity : Chlorine-substituted analogs (e.g., Compound B) show enhanced bioactivity due to halogen bonding, suggesting that the target compound’s furan and methyl groups may limit such effects .

Conformational Rigidity : The steric bulk of the benzyl and furan-2-ylmethyl groups restricts rotational freedom, a property critical for drug design to optimize binding affinity .

Biological Activity

N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which is recognized for its diverse biological activities. Chromenes are bicyclic oxygen-containing heterocycles that have garnered attention for their therapeutic potential. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C19H17NO3 |

| Molecular Weight | 307.3 g/mol |

| IUPAC Name | N-benzyl-6,8-dimethyl-4-oxochromene-2-carboxamide |

| InChI Key | XYMHVTYEQTVTLP-UHFFFAOYSA-N |

| Solubility | 2.3 µg/mL (pH 7.4) |

The primary mechanism of action for this compound involves its role as a selective inhibitor of human monoamine oxidase-B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, the compound helps reduce the oxidative deamination of neurotransmitters, thereby decreasing the production of reactive oxygen species (ROS) and mitigating cellular damage associated with neurodegenerative diseases.

Antioxidant Activity

Research indicates that compounds within the chromene family exhibit significant antioxidant properties. The inhibition of MAO-B by this compound contributes to its antioxidant activity, which is essential in protecting neuronal cells from oxidative stress.

Antitumor Activity

This compound has shown potential antitumor effects in various studies. For instance, it was tested against several cancer cell lines using both 2D and 3D culture methods. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in cancer cells .

Case Studies

- Cell Line Studies : In a study involving lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated IC50 values ranging from 2.12 µM to 5.13 µM for different cell lines in 2D assays . This suggests a potent antitumor effect that warrants further investigation.

- Comparative Analysis : When compared to similar compounds within the chromene family, this compound exhibited greater selectivity towards MAO-B inhibition and showed enhanced cytotoxicity against tumor cells.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Antioxidant Properties : The compound significantly reduces oxidative stress markers in neuronal cells.

- Anticancer Effects : It effectively inhibits proliferation in multiple cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.